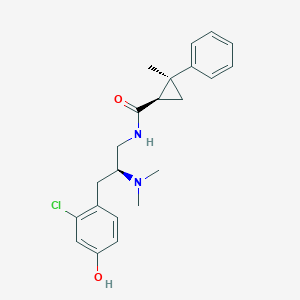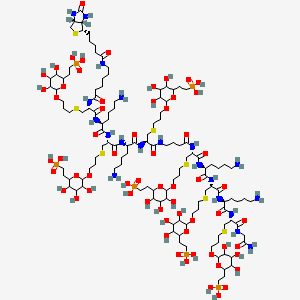
Medical fluorophore 33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Medical fluorophore 33 is a novel and potent theranostic agent with a phenaleno-isoquinolinium salt structure. This compound has garnered significant attention due to its strong fluorescence signals, excellent microsomal stability, and high biocompatibility in vivo. It has shown promising results in cancer therapy, particularly in inducing apoptosis in cancer cells via the p53/p21/caspase-3 signaling pathway .
Preparation Methods
The synthesis of Medical fluorophore 33 can be readily achieved through a simple Rhodium (III)-catalyzed reaction . This method involves the use of Rhodium (III) as a catalyst to facilitate the formation of the phenaleno-isoquinolinium salt structure. The reaction conditions are relatively mild, making the synthesis process efficient and scalable for industrial production .
Chemical Reactions Analysis
Medical fluorophore 33 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a quinoline derivative, while reduction may yield a dihydroquinoline compound .
Scientific Research Applications
Medical fluorophore 33 has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent probe for detecting various chemical substances and studying chemical reactions.
Biology: It is employed in fluorescence imaging to visualize biological processes at the cellular level.
Medicine: It serves as a theranostic agent for cancer therapy, enabling both diagnosis and treatment of cancer.
Mechanism of Action
Medical fluorophore 33 exerts its effects by inducing significant apoptosis in cancer cells via the p53/p21/caspase-3 signaling pathway . This pathway involves the activation of p53, a tumor suppressor protein, which in turn activates p21 and caspase-3, leading to programmed cell death. This selective cytotoxicity makes this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
Medical fluorophore 33 is unique due to its phenaleno-isoquinolinium salt structure and its strong fluorescence signals. Similar compounds include:
Fluorescein: A widely used fluorescent dye with a different chemical structure but similar applications in fluorescence imaging.
Rhodamine: Another fluorescent dye known for its high fluorescence quantum yield and wide wavelength range.
Coumarin: A natural fluorophore with applications in fluorescent labeling and detection of biomolecules.
Compared to these compounds, this compound offers superior microsomal stability and biocompatibility, making it more suitable for in vivo applications .
Properties
Molecular Formula |
C34H23BClF6N |
|---|---|
Molecular Weight |
605.8 g/mol |
IUPAC Name |
9-(3-chloropropyl)-7,8-bis(4-fluorophenyl)pyreno[1,2-c]pyridin-9-ium;tetrafluoroborate |
InChI |
InChI=1S/C34H23ClF2N.BF4/c35-17-2-18-38-20-30-28-16-11-22-4-1-3-21-5-6-25(32(28)31(21)22)19-29(30)33(23-7-12-26(36)13-8-23)34(38)24-9-14-27(37)15-10-24;2-1(3,4)5/h1,3-16,19-20H,2,17-18H2;/q+1;-1 |
InChI Key |
UTQCGMQUBHOUEJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C(C(=[N+](C=C45)CCCCl)C6=CC=C(C=C6)F)C7=CC=C(C=C7)F)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
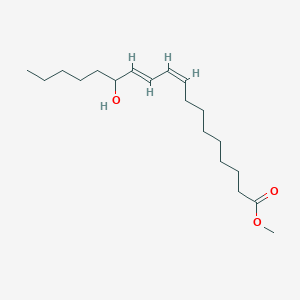
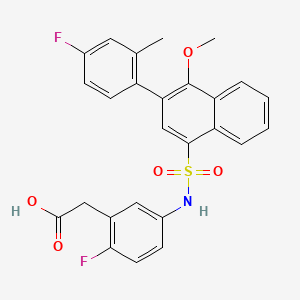
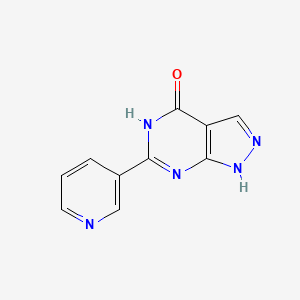
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
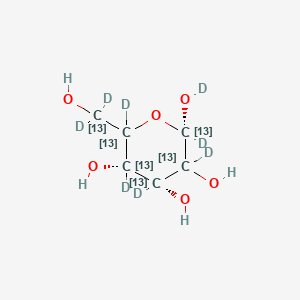
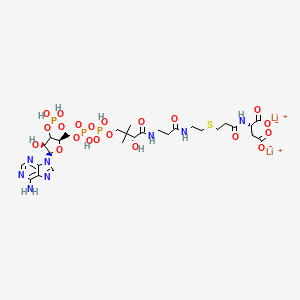
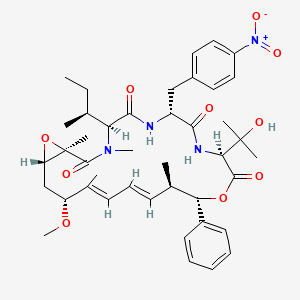
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)

